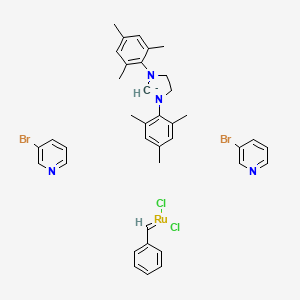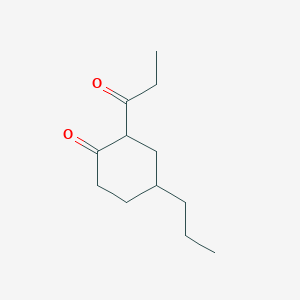
2-Propionyl-4-propylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propionyl-4-propylcyclohexan-1-one is an organic compound with the molecular formula C12H20O2 It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propionyl-4-propylcyclohexan-1-one typically involves the reaction of propionyl chloride with 4-propylcyclohexanone in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Propylcyclohexanone+Propionyl chloridePyridinethis compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
化学反応の分析
Types of Reactions
2-Propionyl-4-propylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
科学的研究の応用
2-Propionyl-4-propylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
作用機序
The mechanism of action of 2-Propionyl-4-propylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation and pain, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
2-Propionylcyclohexanone: Similar structure but lacks the propyl group, leading to different chemical properties.
4-Propylcyclohexanone: Lacks the propionyl group, resulting in different reactivity and applications.
Cyclohexanone: The simplest ketone in this series, used as a solvent and in the production of nylon.
Uniqueness
2-Propionyl-4-propylcyclohexan-1-one is unique due to the presence of both the propionyl and propyl groups, which confer distinct chemical and physical properties
特性
分子式 |
C12H20O2 |
|---|---|
分子量 |
196.29 g/mol |
IUPAC名 |
2-propanoyl-4-propylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O2/c1-3-5-9-6-7-12(14)10(8-9)11(13)4-2/h9-10H,3-8H2,1-2H3 |
InChIキー |
HRRRIKUQSBPCFW-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(=O)C(C1)C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





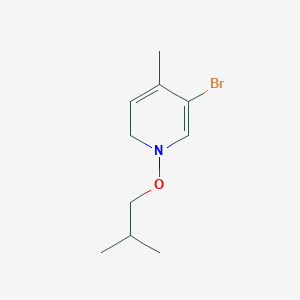
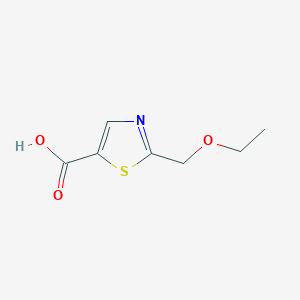

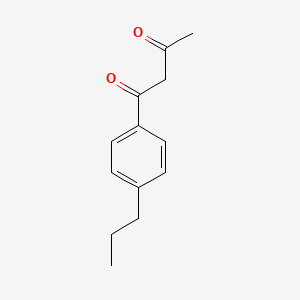
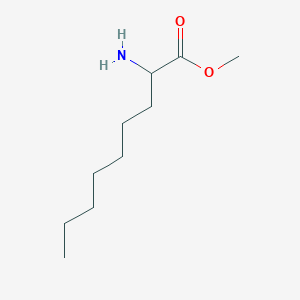


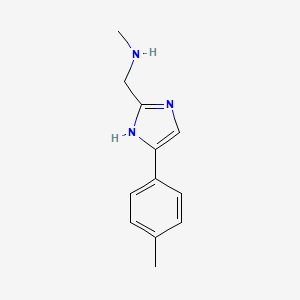
![2,2,6,6-Tetramethyl-4-[3-(trimethylammonio)propoxy]-1-piperidinyloxy chloride](/img/structure/B13638493.png)
